Alpelisib is a synthetic, orally bioavailable, small molecule that acts as a selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα). [] This kinase is a key component of the PI3K/AKT/mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, survival, and metabolism. [, ] Alpelisib demonstrates high selectivity for the alpha isoform compared to other PI3K isoforms (β, γ, and δ). [] In preclinical studies, Alpelisib has demonstrated antitumor activity, particularly in cancers driven by activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3Kα. [, , ]
Alpelisib is a targeted therapeutic agent classified as a phosphatidylinositol-3-kinase inhibitor, specifically inhibiting the alpha isoform of the class I phosphatidylinositol-3-kinase. It is primarily indicated for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer that is advanced or metastatic and has mutations in the PIK3CA gene. Alpelisib represents a significant advancement in cancer therapy, particularly for patients who have not responded to traditional endocrine therapies.
Alpelisib was developed by Novartis and is marketed under the trade name Piqray. It is classified as an antineoplastic agent and falls under the category of targeted therapies aimed at specific molecular pathways involved in cancer progression. The compound's development was driven by the need for more effective treatments for breast cancers characterized by specific genetic mutations, particularly those affecting the PIK3CA gene.
The synthesis of Alpelisib has been optimized through various methods, significantly improving yield and purity compared to previous approaches. A novel synthesis method involves four main steps after an initial substitution reaction, which includes:
Alpelisib's chemical structure can be represented as follows:
The compound features a thiazole ring, which is crucial for its biological activity, along with various functional groups that enhance its binding affinity to the phosphatidylinositol-3-kinase enzyme.
The structural integrity of Alpelisib has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which validate its molecular composition and confirm its intended design .
The synthesis of Alpelisib involves several key chemical reactions:
These reactions are characterized by mild conditions that favor high yields and minimize by-products .
Alpelisib exerts its therapeutic effects by selectively inhibiting the alpha isoform of phosphatidylinositol-3-kinase. This inhibition disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival in cancer cells. Specifically, it targets cells harboring mutations in the PIK3CA gene, leading to reduced tumor growth and enhanced apoptosis (programmed cell death).
Clinical studies have demonstrated that Alpelisib can synergize with endocrine therapies like letrozole, improving outcomes in patients with estrogen receptor-positive breast cancer . The mechanism involves modulation of key signaling pathways that lead to cell cycle arrest and reduced tumor viability.
Alpelisib is stable under standard laboratory conditions but should be protected from light and moisture to maintain its integrity. Its chemical reactivity allows it to engage effectively with biological targets within cancer cells.
Alpelisib is primarily used in clinical oncology for treating advanced breast cancer with specific genetic mutations. Its application extends beyond breast cancer; ongoing research aims to explore its efficacy against other malignancies characterized by similar molecular alterations.
Alpelisib (BYL-719) is a small-molecule inhibitor exhibiting high specificity for the class I phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. Its binding affinity for the p110α catalytic subunit (encoded by PIK3CA) is ~50-fold greater than for other PI3K isoforms (β, γ, δ), with biochemical half-maximal inhibitory concentrations (IC50) of 4.6 nM for PI3Kα versus 290–1200 nM for other isoforms [1] [5]. This selectivity arises from allosteric interactions within a unique binding pocket in the p110α catalytic domain, as revealed by X-ray crystallography [2]. Alpelisib binds to both wild-type and mutant PI3Kα, but demonstrates preferential activity against oncogenic variants like H1047R (kinase domain) and E542K/E545K (helical domain) due to altered conformational dynamics [4]. Surface plasmon resonance (SPR) studies confirm low-nanomolar binding affinity (KD = 4.7 nM) for H1047R mutant PI3Kα and 15-fold lower affinity for wild-type PI3Kα (KD = 70 nM) [2].
Table 1: Alpelisib Selectivity Profile Across PI3K Isoforms
Isoform | IC50 (nM) | Biological Role |
---|---|---|
PI3Kα (p110α) | 4.6 | Oncogenic signaling, glucose metabolism |
PI3Kβ (p110β) | 1,200 | Platelet function, cardiac contractility |
PI3Kδ (p110δ) | 290 | Immune cell function |
PI3Kγ (p110γ) | 250 | Inflammatory responses |
Toggle to view kinetic parameters
Alpelisib exerts its antitumor effects by disrupting oncogenic signal transduction through the PI3K-Akt-mTOR axis. Under physiological conditions, PI3Kα converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits Akt and PDK1, leading to Akt phosphorylation (T308/S473) and subsequent activation of mTOR complex 1 (mTORC1) [3] [8]. In PIK3CA-mutated cancers, constitutive PI3Kα activation drives uncontrolled proliferation and survival. Alpelisib reverses pathway hyperactivation by:
Crucially, alpelisib modulates glucose metabolism independently of direct mTOR inhibition. By blocking insulin-mediated PI3Kα signaling in hepatocytes and adipocytes, it reduces glucose uptake and promotes hyperglycemia—a mechanism exploited therapeutically in PIK3CA-Related Overgrowth Spectrum (PROS) but contributing to on-target toxicity in oncology [1] [6]. Feedback reactivation remains a challenge; mTORC1 inhibition via S6K1 reduces IRS1 degradation, reactivating PI3K signaling and necessitating combination therapies [7] [10].
Table 2: Key Pathway Components Modulated by Alpelisib
Pathway Node | Effect of Inhibition | Functional Consequence |
---|---|---|
PIP3 | ↓ >80% | Impaired membrane recruitment of Akt/PDK1 |
p-Akt (T308) | ↓ 70-90% | Reduced proliferation/survival signals |
p-S6K1 (T389) | ↓ 50-75% | Decreased protein synthesis |
p-4E-BP1 (T37/46) | ↓ 60-80% | Restored translational control |
Alpelisib’s mechanism diverges significantly between oncology and non-oncology indications:
Fulvestrant in endometrial cancer through ER/PI3K crosstalk inhibition [9]
Non-Cancer Applications: For PROS syndrome, alpelisib’s inhibition of tissue overgrowth stems from normalizing aberrant PI3K signaling in developmentally dysregulated tissues. By reducing PIP3 in affected cells, it restrains AKT-driven hypertrophy and vascular malformations [1]. This exploits the same molecular target but achieves pathway normalization rather than tumor cytotoxicity.
Alpelisib’s isoform selectivity confers distinct pharmacodynamic advantages over pan-PI3K inhibitors:
Table 3: Pharmacodynamic Comparison of PI3K Inhibitors
Parameter | Alpelisib (α-specific) | Buparlisib (Pan-PI3K) | STX-478 (Mutant-Selective) |
---|---|---|---|
WT PI3Kα IC50 | 131 nM | 52 nM | 131 nM |
H1047R Mutant IC50 | 9.4 nM | 48 nM | 9.4 nM |
Hyperglycemia Incidence | ~60% | ~75% | Preclinically absent |
Key Resistance Mechanisms | mTOR reactivation, RTK upregulation | Enhanced PI3Kδ dependence | Undetermined |
Compound Names Mentioned: Alpelisib, Buparlisib, Pictilisib, Taselisib, STX-478, Tipifarnib, Idelalisib, Copanlisib, Everolimus, Fulvestrant
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7